4'-O-Desmethyl-3-O-acetylpapaveroxine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

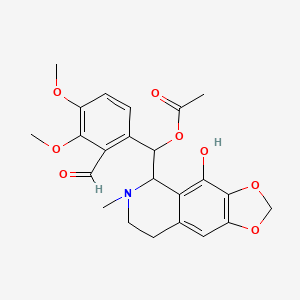

4’-O-Desmethyl-3-O-acetylpapaveroxine is a benzylisoquinoline alkaloid. It is an intermediate in the biosynthesis of noscapine, a compound found in the opium poppy (Papaver somniferum) . This compound is characterized by its complex structure, which includes an 8-hydroxy-2-methyl-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline core substituted at the 1-pro-R position by an (acetyloxy)(2-formyl-3,4-dimethoxyphenyl)methyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-O-Desmethyl-3-O-acetylpapaveroxine involves multiple steps, starting from simpler benzylisoquinoline precursors. The key steps include:

Formation of the Isoquinoline Core: This is typically achieved through Pictet-Spengler condensation reactions.

Functional Group Modifications: Introduction of the methylenedioxy group and hydroxylation at specific positions.

Acetylation and Demethylation: These steps involve selective acetylation and demethylation reactions to achieve the desired substitution pattern.

Industrial Production Methods

The production methods would typically involve large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity .

Chemical Reactions Analysis

Types of Reactions

4’-O-Desmethyl-3-O-acetylpapaveroxine undergoes several types of chemical reactions:

Oxidation: This can lead to the formation of various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, such as converting carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 4’-O-Desmethyl-3-O-acetylpapaveroxine, which can be further utilized in the synthesis of noscapine and related compounds .

Scientific Research Applications

4’-O-Desmethyl-3-O-acetylpapaveroxine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex alkaloids.

Biology: Studies on its biosynthesis pathways provide insights into plant metabolism.

Medicine: Research on its derivatives, such as noscapine, explores potential therapeutic uses, including anticancer properties.

Industry: Its role in the production of noscapine makes it valuable for pharmaceutical applications

Mechanism of Action

The mechanism of action of 4’-O-Desmethyl-3-O-acetylpapaveroxine involves its conversion to noscapine through a series of enzymatic reactions. These reactions include O-methylation and ester hydrolysis, leading to the formation of narcotine hemiacetal, which is further dehydrogenated to produce noscapine . The molecular targets and pathways involved in these transformations are primarily related to the enzymes in the opium poppy that catalyze these specific reactions .

Comparison with Similar Compounds

Similar Compounds

Noscapine: A direct derivative with well-documented anticancer properties.

Papaveroxine: A minor alkaloid found in various Papaver species.

Narcotine: Another intermediate in the biosynthesis of noscapine

Uniqueness

4’-O-Desmethyl-3-O-acetylpapaveroxine is unique due to its specific role as an intermediate in the biosynthesis of noscapine. Its structure and reactivity make it a crucial compound for studying the biosynthetic pathways of benzylisoquinoline alkaloids .

Biological Activity

4'-O-Desmethyl-3-O-acetylpapaveroxine is a compound derived from the opium poppy (Papaver somniferum), belonging to the class of alkaloids known as secoberberines. This compound has garnered attention for its potential biological activities, primarily due to its structural similarities with other well-studied alkaloids such as noscapine and scoulerine. This article aims to present a comprehensive overview of its biological activity, including mechanisms of action, comparative analysis with related compounds, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features unique functional groups, including methoxy and acetyl moieties, which are pivotal for its biological properties. The compound can be synthesized through both natural extraction from opium poppy and synthetic methods involving enzymatic processes facilitated by cytochrome P450 enzymes.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Microtubule Dynamics : Similar to noscapine, it is hypothesized that this compound interferes with microtubule assembly and stability, which is crucial for cell division and intracellular transport.

- Apoptosis Pathways : Preliminary studies suggest that it may influence apoptotic pathways, potentially enhancing programmed cell death in cancer cells .

Comparative Analysis with Related Alkaloids

The following table summarizes the structural features and unique properties of this compound compared to other related alkaloids:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Methoxy and acetyl groups | Potential anticancer activity; influences microtubule dynamics |

| Noscapine | Contains a methoxy group | Known for anticancer properties; inhibits microtubule dynamics |

| Scoulerine | Hydroxylated derivative | Exhibits antimicrobial activity; precursor in biosynthetic pathways |

| Canadine | Methylated derivative | Exhibits analgesic properties; less studied than noscapine |

| Berberine | Quaternary ammonium structure | Broad-spectrum antimicrobial activity; used in traditional medicine |

The unique combination of functional groups in this compound may confer distinct biological activities that are not present in its analogs. Ongoing research is essential to elucidate these differences further .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis .

- Antimicrobial Properties : Preliminary findings suggest potential antimicrobial activity against certain bacterial strains, indicating that this compound may have therapeutic applications beyond oncology .

- Biosynthetic Pathways : Research into the biosynthetic pathways of related compounds has provided insights into the enzymatic processes involved in the formation of this compound. Understanding these pathways can enhance the potential for synthetic biology applications in drug development .

Properties

Molecular Formula |

C23H25NO8 |

|---|---|

Molecular Weight |

443.4 g/mol |

IUPAC Name |

[(2-formyl-3,4-dimethoxyphenyl)-(4-hydroxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl] acetate |

InChI |

InChI=1S/C23H25NO8/c1-12(26)32-22(14-5-6-16(28-3)21(29-4)15(14)10-25)19-18-13(7-8-24(19)2)9-17-23(20(18)27)31-11-30-17/h5-6,9-10,19,22,27H,7-8,11H2,1-4H3 |

InChI Key |

XKBBRFAPWMBHPG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC(C1C2=C(C3=C(C=C2CCN1C)OCO3)O)C4=C(C(=C(C=C4)OC)OC)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.